molecular formula C17H20N4O B6785819 N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide

N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide

Cat. No.: B6785819
M. Wt: 296.37 g/mol
InChI Key: SZFMOKTVAZBHJH-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide is a complex organic compound that features a triazole ring and a naphthalene moiety

Properties

IUPAC Name

N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-17(2,3)21-11-18-16(20-21)19-15(22)14-9-8-12-6-4-5-7-13(12)10-14/h4,6,8-11H,5,7H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMOKTVAZBHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)NC(=O)C2=CC3=C(C=CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide typically involves the formation of the triazole ring followed by its attachment to the naphthalene moiety. One common method involves the use of azides and alkynes in a cycloaddition reaction, often referred to as the “click chemistry” approach. The reaction conditions usually require a copper catalyst and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the naphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce functional groups like halides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure allows for the design of drugs that can target specific enzymes or receptors, making it a valuable scaffold for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications range from the creation of advanced polymers to the design of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions or proteins, while the naphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1-tert-butyl-1,2,4-triazol-3-yl)-benzamide: Similar structure but with a benzene ring instead of a naphthalene moiety.

    N-(1-tert-butyl-1,2,4-triazol-3-yl)-phenylacetamide: Features a phenylacetamide group instead of the naphthalene moiety.

    N-(1-tert-butyl-1,2,4-triazol-3-yl)-anthracene-2-carboxamide: Contains an anthracene ring, providing different electronic properties.

Uniqueness

N-(1-tert-butyl-1,2,4-triazol-3-yl)-7,8-dihydronaphthalene-2-carboxamide is unique due to the combination of the triazole ring and the naphthalene moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

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